N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide

Beschreibung

Chemical Identity and Nomenclature

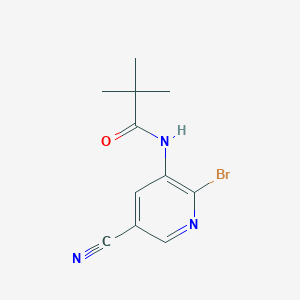

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is systematically named according to IUPAC guidelines as N-(2-bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide. Its molecular formula, C₁₁H₁₂BrN₃O , corresponds to a molar mass of 282.14 g/mol . The compound’s structure features:

- A pyridine ring substituted at positions 2 (bromine), 3 (pivalamide), and 5 (cyano group).

- A tert-butyl carbonyl group (pivalamide) contributing to steric hindrance and lipophilicity.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1171920-02-7 | |

| SMILES Notation | CC(C)(C)C(=O)NC1=C(N=CC(=C1)C#N)Br | |

| Molecular Weight | 282.14 g/mol | |

| Synonyms | MFCD12401650; SCHEMBL20365557 |

The compound’s planar pyridine core allows π-π interactions, while the bromine and cyano groups enable electrophilic substitution and nucleophilic addition reactions, respectively.

Historical Development in Heterocyclic Chemistry

Pyridine derivatives have been central to organic synthesis since their isolation from coal tar in the 19th century. This compound emerged from methodologies developed for functionalizing pyridine rings, particularly through:

- Chichibabin Synthesis : This method, involving condensation of aldehydes and ammonia, laid the groundwork for synthesizing substituted pyridines.

- Minisci Reaction : Radical-based functionalization using pivalic acid, as seen in the compound’s tert-butyl group, exemplifies modern approaches to pyridine modification.

- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable bromine substitution, a key step in derivatizing this compound.

The synthesis of this compound typically involves:

Position in Pyridine Derivative Research

This compound occupies a niche in pyridine research due to its multifunctional groups, which enable diverse applications:

Table 2: Research Applications of Pyridine Derivatives

- Drug Discovery : The compound’s cyano and bromine groups facilitate interactions with biological targets. Derivatives of 3-cyanopyridine show inhibitory activity against kinases like Pim-1, with IC₅₀ values comparable to reference drugs.

- Functional Materials : Its planar structure and electron-withdrawing groups make it suitable for designing luminescent materials with aggregation-induced emission (AIE) properties.

- Synthetic Intermediates : The bromine atom serves as a leaving group in palladium-catalyzed cross-couplings, enabling access to biaryl structures.

Compared to simpler pyridine derivatives (e.g., nicotinamide), this compound’s steric and electronic profile enhances its utility in creating targeted molecules. Recent studies highlight its role in synthesizing dual-state emission (DSE) materials and antimicrobial agents, underscoring its versatility.

Eigenschaften

IUPAC Name |

N-(2-bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(5-13)6-14-9(8)12/h4,6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIPWTXWXNXZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674050 | |

| Record name | N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171920-02-7 | |

| Record name | N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

- The key intermediate, 2-bromo-5-cyanopyridin-3-amine or its related pyridine derivative, is commonly prepared by selective halogenation and cyanation of pyridine rings.

- Halogenation can be achieved by bromination of substituted pyridines using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Cyanation typically involves nucleophilic substitution or palladium-catalyzed cyanation of halogenated pyridines.

A related patent describes the preparation of 2-bromo-5-substituted pyridines (e.g., 2-bromo-5-aldehyde pyridine) via a Grignard reaction starting from 2,5-dibromopyridine, using Grignard reagents (e.g., cyclohexyl magnesium chloride) in solvents like tetrahydrofuran or toluene, followed by formylation with DMF under protective atmosphere at 0–20 °C. Although this patent focuses on aldehyde derivatives, similar methods can be adapted for cyanation through appropriate reagents.

Industrial Production Methods

- Industrial scale synthesis follows the laboratory route but incorporates process optimizations such as continuous flow reactors for better heat and mass transfer.

- Automated reagent addition systems ensure precise stoichiometry and reaction control.

- Purification methods include crystallization and chromatographic techniques to achieve high purity and yield.

- Process parameters such as temperature, solvent choice, and reaction time are optimized to maximize throughput and minimize waste.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Halogenation | Bromine or NBS, solvent (e.g., dichloromethane), room temperature | Controlled to avoid polybromination |

| Cyanation | Pd-catalyzed cyanation or nucleophilic substitution | Requires inert atmosphere |

| Amide formation | Pivaloyl chloride, triethylamine, anhydrous solvent (THF/DCM), 0–25 °C | Anhydrous conditions critical to prevent hydrolysis |

Research Findings and Analysis

- The bromine atom at position 2 and the cyano group at position 5 are key functional groups that influence the reactivity of the pyridine ring.

- The pivalamide moiety introduces steric bulk and affects solubility and biological interactions.

- The compound can undergo substitution reactions at the bromine site, reduction of the cyano group to amines, and oxidation reactions, which are relevant for further derivatization in synthetic chemistry.

- The presence of both electron-withdrawing groups (bromine and cyano) and the amide functionality allows for selective transformations under mild conditions.

Comparison with Related Compounds

| Compound Name | Key Differences | Impact on Preparation and Reactivity |

|---|---|---|

| N-(5-Cyanopyridin-2-yl)pivalamide | Lacks bromine substitution | Simpler halogenation step; different reactivity |

| N-(2-Bromo-5-iodopyridin-3-yl)pivalamide | Iodine instead of cyano group | Different halogenation and substitution chemistry |

| This compound | Bromine at position 2, cyano at 5, pivalamide at 3 | Balanced reactivity for substitution and amide formation |

Summary Table of Preparation Methods

| Step | Description | Reagents/Conditions | Scale | Notes |

|---|---|---|---|---|

| 1. Halogenation | Bromination of pyridine derivative | Bromine or NBS, solvent, room temp | Lab/Industrial | Controlled to avoid overbromination |

| 2. Cyanation | Introduction of cyano group | Pd-catalyst or nucleophilic substitution | Lab/Industrial | Requires inert atmosphere |

| 3. Amide Formation | Acylation with pivaloyl chloride | Pivaloyl chloride, triethylamine, anhydrous solvent, 0–25 °C | Lab/Industrial | Anhydrous conditions essential |

| 4. Purification | Crystallization or chromatography | Solvent systems like ethyl acetate, toluene | Lab/Industrial | Optimized for purity and yield |

Analyse Chemischer Reaktionen

Substitution Reactions at the Bromine Position

The bromine atom at the 2-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing cyano group at the 5-position activates the ring toward substitution.

Key Reagents and Conditions:

| Nucleophile | Catalyst/Solvent | Temperature | Major Product |

|---|---|---|---|

| Sodium methoxide | CuI, DMF | 80–100°C | N-(2-Methoxy-5-cyanopyridin-3-yl)pivalamide |

| Ammonia | Pd(OAc)₂, XPhos | 120°C | N-(2-Amino-5-cyanopyridin-3-yl)pivalamide |

| Thiophenol | K₂CO₃, DMSO | 60°C | N-(2-Phenylthio-5-cyanopyridin-3-yl)pivalamide |

Mechanistic Insight :

-

NAS proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) departure of the bromide leaving group.

-

Palladium catalysts enable coupling with amines, forming C–N bonds .

Transformations of the Cyano Group

The cyano group at the 5-position participates in reduction and hydrolysis reactions, expanding functional group diversity.

Common Reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction to amine | LiAlH₄, THF, reflux | N-(2-Bromo-5-aminopyridin-3-yl)pivalamide |

| Hydrolysis to acid | H₂SO₄ (20%), H₂O, 100°C | N-(2-Bromo-5-carboxypyridin-3-yl)pivalamide |

| Hydrolysis to amide | H₂O₂, NaOH, RT | N-(2-Bromo-5-carbamoylpyridin-3-yl)pivalamide |

Notable Findings :

-

Reduction with LiAlH₄ yields primary amines, critical for synthesizing bioactive intermediates.

-

Acidic hydrolysis produces carboxylic acids, which are precursors for esters or acyl chlorides .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling carbon–carbon bond formation.

Representative Couplings:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME | N-(2-Aryl-5-cyanopyridin-3-yl)pivalamide |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, alkyne, NEt₃ | N-(2-Alkynyl-5-cyanopyridin-3-yl)pivalamide |

| Buchwald–Hartwig | Pd₂(dba)₃, BINAP, amine, toluene | N-(2-Amino-5-cyanopyridin-3-yl)pivalamide |

Optimization Notes :

-

Suzuki reactions require anhydrous conditions and inert atmospheres for optimal yields (~75–85%) .

-

Sonogashira couplings are sensitive to copper co-catalysts, which enhance alkyne activation.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing HBr and forming charred residues.

-

Photoreactivity : UV exposure induces radical-mediated degradation, necessitating dark storage.

-

Competing Pathways : NAS at bromine may compete with cyano group hydrolysis under basic conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactive functionalities allow it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Condensation Reactions : It can react with amines or hydrazines to form imines or hydrazones, which are valuable in synthesizing more complex molecules.

Pharmaceutical Applications

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is being explored for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. The presence of bromine and cyano groups may enhance their interaction with biological targets, making them candidates for developing new antibiotics.

- Antitumor Properties : Research indicates that this compound may induce apoptosis in cancer cells, possibly through caspase activation pathways. This suggests its potential role as an anticancer agent.

- NLRP3 Inflammasome Inhibition : The compound may inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This mechanism positions it as a candidate for treating conditions like type 2 diabetes and Alzheimer's disease .

Biological Research

In biological studies, this compound is used as a probe for enzyme inhibition assays. Its ability to interact with specific enzymes makes it valuable for studying enzyme mechanisms and developing inhibitors for therapeutic use.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is essential:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| N-(2-Bromo-4-formylpyridin-3-yl)pivalamide | Similar structure but different substitution | Moderate antimicrobial activity |

| 2-Bromo-3-formylpyridine | Lacks pivalamide moiety | Stronger cytotoxicity in cancer cells |

| 5-Bromo-pyridine derivatives | Varying substitutions on pyridine | Diverse biological activities including enzyme inhibition |

Case Studies

Several case studies illustrate the compound's applications:

- Antimicrobial Properties : A study evaluated the efficacy of pyridine derivatives against Gram-positive bacteria, finding that those with halogen substituents exhibited significant antibacterial activity.

- Cytotoxicity Assays : In vitro experiments assessed the cytotoxic effects on various cancer cell lines, indicating that this compound could induce apoptosis through specific cellular pathways.

- Neuroprotective Effects : Initial research suggests that derivatives may offer neuroprotective benefits by modulating oxidative stress and inflammation markers in neuronal cells.

Wirkmechanismus

The mechanism by which N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 1171920-02-7 | C₁₁H₁₂BrN₃O | 282.15 | 2-Br, 5-CN, 3-pivalamide | Not reported |

| N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide | 1246088-44-7 | C₁₁H₁₂BrN₃O | 282.14 | 5-Br, 2-CN, 3-pivalamide | Not reported |

| N-(2-Bromopyridin-3-yl)pivalamide | 835882-02-5 | C₁₀H₁₃BrN₂O | 265.13 | 2-Br, 3-pivalamide | Not reported |

| N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide | 1142192-30-0 | C₁₀H₁₃BrN₂O₂ | 273.13 | 2-Br, 5-OH, 3-pivalamide | Not reported |

| N-(2-Chloro-6-formylpyridin-3-yl)pivalamide | 1142191-76-1 | C₁₁H₁₃ClN₂O₂ | 240.69 | 2-Cl, 6-CHO, 3-pivalamide | Not reported |

| N-(2-Methyl-5-(thiophen-2-yl)phenyl)pivalamide | Not reported | C₁₆H₁₈N₂OS | 294.39 | 2-Me, 5-thiophene, 3-pivalamide | 107–113 |

Key Research Findings

Reactivity Trends: The cyano group in the target compound enhances electrophilicity at the 5-position, making it suitable for nucleophilic aromatic substitution (SNAr) reactions, unlike hydroxyl or methyl analogs .

Commercial Availability: The target compound and its 5-bromo-2-cyano isomer are commercially available (e.g., Combi-Blocks, AldrichCPR), whereas derivatives like N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide are sold by Aladdin Scientific .

Synthetic Utility : Bromine at the 2-position facilitates Suzuki-Miyaura cross-coupling reactions, a feature shared with N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide, a boronic ester precursor .

Biologische Aktivität

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂BrN₃O, and it has a molecular weight of 284.14 g/mol. The compound features a bromine atom at the 2-position and a cyano group at the 5-position of the pyridine ring, which are critical for its biological activity. The pivalamide group enhances solubility and stability, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrN₃O |

| Molecular Weight | 284.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its interactions with biological systems can be categorized into several key areas:

Case Study 1: DRAK2 Inhibition

A study focused on the inhibition of DRAK2 demonstrated that this compound could effectively bind to the DRAK2 enzyme, exhibiting an IC50 value of 0.82 µM. This suggests that the compound could be explored further as a therapeutic agent for autoimmune diseases .

Case Study 2: Anticancer Potential

Research into similar pyridine derivatives has shown promise in anticancer applications. For example, compounds with structural similarities have been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, although direct studies on this compound are yet to be published.

The biological activity of this compound is likely mediated through its interactions with specific protein targets:

- Kinase Inhibition : By binding to ATP-binding sites on kinases such as DRAK2, it prevents substrate phosphorylation, thereby altering downstream signaling pathways.

- Receptor Modulation : The structural features may allow it to interact with GPCRs, influencing neurotransmitter release and activity.

Q & A

Basic Research Question

- NMR : , , and NMR (if applicable) resolve substituent positions and confirm purity. The bromine atom induces distinct splitting patterns in aromatic protons.

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. The bulky pivalamide group often induces steric effects, visible in bond angles and torsional strain .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (282.14 g/mol) and detects isotopic patterns from bromine () .

How can researchers optimize regioselectivity in substitution reactions involving the bromine and cyano groups?

Advanced Research Question

Regioselectivity challenges arise due to competing reactivity of bromine (electrophilic site) and cyano (electron-withdrawing group). Strategies include:

- Protection/Deprotection : Temporarily masking the cyano group with TMSCl during bromine substitution.

- Metal Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively target the bromine site, leaving the cyano group intact.

- Kinetic Control : Lower temperatures favor bromine substitution over cyano group reactivity. Contradictions in product ratios under varying conditions require DFT calculations to validate mechanisms .

How should researchers address contradictory data in solubility and stability studies of this compound?

Advanced Research Question

Discrepancies in solubility (e.g., DMSO vs. acetonitrile) often stem from polymorphic forms or hygroscopicity. Methodological solutions:

- Dynamic Light Scattering (DLS) : Quantify particle size distribution in suspension.

- Accelerated Stability Testing : Expose the compound to varying pH, humidity, and light (ICH Q1A guidelines).

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to identify unstable intermediates .

What safety protocols are critical when handling halogenated pyridine derivatives like this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HCN in cyanation).

- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO) before disposal .

What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

Advanced Research Question

The pivalamide group serves as a stabilizing moiety in PROTAC linkers, enhancing pharmacokinetic properties. The bromine atom allows modular conjugation to E3 ligase ligands (e.g., thalidomide derivatives), while the cyano group can be functionalized for target protein binding. Recent studies highlight its use in optimizing cereblon-mediated degradation .

How can mechanistic studies resolve unexpected byproducts during its synthesis?

Advanced Research Question

Byproducts (e.g., de-brominated or over-cyanated species) are analyzed via:

- LC-MS/MS : Track reaction progress and identify intermediates.

- Isotopic Labeling : Use -labeled precursors to trace nitrogen migration in cyanation.

- Computational Modeling : Gaussian or ORCA software to simulate transition states and identify competing pathways .

What strategies improve solubility for in vitro biological assays without altering bioactivity?

Advanced Research Question

- Co-solvent Systems : Use DMSO/PEG mixtures to enhance aqueous solubility.

- Prodrug Design : Temporarily replace the pivalamide with a hydrophilic group (e.g., phosphate ester) that hydrolyzes in vivo.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

How do computational models predict the compound’s reactivity in novel reaction environments?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Machine Learning : Train models on existing pyridine derivative datasets to predict optimal catalysts or conditions .

What biological screening approaches are recommended to evaluate its enzyme inhibition potential?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.